N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, purification, and characterization. For instance, the continuous flow process described for the synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent δ-opioid receptor agonist, involves a sequence of flow-based microreactors with integrated purification and in-line IR analytical protocols . This approach could potentially be adapted for the synthesis of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" to optimize the reaction conditions and ensure the purity of the final product.
Molecular Structure Analysis
The structure elucidation of organic compounds is typically performed using spectroscopic techniques such as NMR and MS. For example, the structure of a new cannabimimetic designer drug was elucidated using NMR spectroscopy and mass spectrometry, supplemented by the comparison of predicted and observed (13)C chemical shifts . Similar techniques could be employed to determine the molecular structure of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide," ensuring an accurate understanding of its chemical makeup.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The paper on vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide provides insights into the electronic structure and potential reactivity of the compound, indicating charge transfer interactions through a π-conjugated path . By analogy, "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" may also exhibit specific reactivity patterns that could be studied using similar spectroscopic and computational methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers highlights the importance of structure-activity relationships and the impact of chemical modifications on solubility and biological activity . The temperature-dependent polymorphism study of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide provides additional insights into how crystal packing and intermolecular interactions can affect the physical state of a compound . These studies suggest that a detailed analysis of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" would also need to consider its polymorphic forms and solubility characteristics.
Safety And Hazards
There is no specific safety and hazard information available for N’-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future research directions for N’-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide are not clear at this time. Given its unique structure, it could be of interest in various fields of chemistry and biology.
Please note that this analysis is based on the limited information available and further research may provide more insights.
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-5-3-10(4-6-11)8-16-13(18)14(19)17-9-12-2-1-7-20-12/h3-6,12H,1-2,7-9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOSAPVMLPJDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide |
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